molecular formula C8H10FNO B068521 2-Ethoxy-4-fluoroaniline CAS No. 178993-28-7

2-Ethoxy-4-fluoroaniline

Cat. No. B068521
M. Wt: 155.17 g/mol
InChI Key: CNNNOMZFRQSTMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Ethoxy-4-fluoroaniline involves several synthetic routes, including the use of Schiff base reactions and practical syntheses involving fluoride salts. Notably, Schiff base compounds, which include structures related to 2-Ethoxy-4-fluoroaniline, have been synthesized and characterized by X-ray diffraction methods, providing insights into their crystal structures and molecular interactions (Atalay et al., 2021). Furthermore, practical syntheses routes for related fluoro-containing compounds emphasize the versatility of fluorine in chemical biology, enhancing the molecular toolbox available for researchers (Chorghade et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds related to 2-Ethoxy-4-fluoroaniline has been extensively studied, revealing detailed insights into their crystalline forms and molecular geometry. For instance, single-crystal X-ray diffraction techniques have been employed to characterize the crystal structures, showing how weak intermolecular interactions, such as hydrogen bonds, influence the packing and stability of these molecules (Yıldırım et al., 2016).

Chemical Reactions and Properties

2-Ethoxy-4-fluoroaniline and its derivatives participate in various chemical reactions, serving as precursors for the synthesis of complex molecules. For example, benzylideneaniline compounds, which include fluorine and ethoxy groups, have been synthesized and characterized, displaying interesting optical properties and potential for biological applications (Subashini et al., 2021).

Scientific Research Applications

Novel PET Probes for Alzheimer's Disease

  • PET Imaging of Cerebral β-Amyloid Plaques : (Cui et al., 2012) developed novel radiofluoro-pegylated phenylbenzoxazole derivatives as potential PET probes. These probes demonstrated high affinity for Aβ(1-42) aggregates, crucial in Alzheimer's disease research.

Chemical Fingerprinting and Toxicity Assessment

  • Metabonomic Assessment for Toxicity : (Bundy et al., 2002) utilized high-resolution 1H NMR spectroscopy for biochemical fingerprinting, assessing the toxic effects of various fluoroanilines on earthworms. This study highlights the application of chemical fingerprinting in toxicity evaluation.

Antibacterial and Antifungal Activities

  • Novel Thieno[3,2‐c]quinoline and Pyrrolo[3,2‐c]quinoline Derivatives : A study by (Abdel‐Wadood et al., 2014) explored the synthesis of new compounds using 2-Bromo-4-fluoroaniline, demonstrating significant broad antibacterial activity and remarkable antifungal activity.

Study of Molecular Interactions

  • Interaction between Quinazoline Derivative and Bovine Serum Albumin : (Chen Cai-wang, 2010) studied the mechanism of interaction between a quinazoline derivative and bovine serum albumin, showcasing the application in understanding molecular interactions and binding dynamics.

Synthesis and Characterization of Novel Compounds

  • Synthesis of Novel 2-(Fluoroanilino)-1,4-Naphthoquinones : (Leyva et al., 2011) discussed the preparation and characterization of novel compounds, underlining the role of fluoroanilines in synthetic chemistry.

Environmental Impact and Biodegradation

  • Degradation of Fluoroanilines by Bacterial Strains : (Zhao et al., 2019) identified a bacterial strain capable of degrading fluoroaniline, important for environmental biodegradation studies.

Safety And Hazards

2-Ethoxy-4-fluoroaniline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of contact, it is advised to wash with plenty of water and seek medical attention if necessary .

properties

IUPAC Name

2-ethoxy-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNNOMZFRQSTMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395700
Record name 2-ethoxy-4-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-4-fluoroaniline

CAS RN

178993-28-7
Record name 2-ethoxy-4-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethoxy-4-fluoroaniline
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